Allyl(chloromethyl)dimethylsilane
Overview
Description
Allyl(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C6H13ClSi and a molecular weight of 148.71 g/mol . It is a clear, slightly yellow liquid with a boiling point of 63-66°C at 50 mmHg and a density of 0.907 g/mL at 25°C . This compound is known for its reactivity due to the presence of both allyl and chloromethyl groups attached to the silicon atom.
Mechanism of Action
Target of Action
Allyl(chloromethyl)dimethylsilane is primarily involved in electrophilic substitution reactions . The primary targets of this compound are unsaturated silanes, specifically allyl- or vinylsilane .
Mode of Action
The compound interacts with its targets through an electrophilic attack . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity . The formation of the new carbon-carbon bond occurs at the γ position of allyl silanes .
Biochemical Pathways
The compound affects the electrophilic substitution pathway of unsaturated silanes . The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .
Pharmacokinetics
Its physical properties such as boiling point (63-66 °c/50 mmhg), density (0907 g/mL at 25 °C), and refractive index (n20/D 1449) have been reported .
Result of Action
The result of the compound’s action is the formation of new compounds through electrophilic substitution . For example, it can lead to the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates), useful synthons for organosilicon polymers .
Action Environment
The compound is sensitive to moisture . It is also flammable, indicating that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The compound’s action, efficacy, and stability may be influenced by these environmental factors .
Biochemical Analysis
Biochemical Properties
Allyl(chloromethyl)dimethylsilane plays a significant role in biochemical reactions due to its ability to form stable carbon-silicon bonds. It interacts with various enzymes and proteins, facilitating the modification of biomolecules. For instance, it can act as a silylating agent, modifying hydroxyl groups in biomolecules, which can alter their reactivity and stability. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can enhance cell signaling pathways by modifying key proteins involved in signal transduction. This can lead to changes in gene expression and cellular metabolism. At higher concentrations, this compound may cause cytotoxic effects, including cell membrane disruption and apoptosis. These effects are mediated through its interaction with cellular proteins and lipids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive oxygen species, which can cause oxidative stress and damage to cellular components. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade in the presence of moisture and oxygen. Over time, its reactivity may decrease, leading to reduced efficacy in biochemical assays. Long-term exposure to this compound in in vitro studies has shown that it can cause cumulative damage to cellular structures, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can modulate metabolic pathways and enhance the activity of certain enzymes. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, leading to systemic toxicity and organ failure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence the activity of other enzymes and cofactors involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, leading to its distribution in various cellular compartments. Its interaction with binding proteins can also affect its bioavailability and activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be influenced by its subcellular localization. For instance, its presence in the endoplasmic reticulum can affect protein folding and secretion, while its localization in mitochondria can influence cellular respiration and energy production. Post-translational modifications and targeting signals play a crucial role in directing the compound to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl(chloromethyl)dimethylsilane can be synthesized through the reaction of allyl chloride with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common practices .
Chemical Reactions Analysis
Types of Reactions: Allyl(chloromethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The allyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Electrophiles: Halogens, acids, and other electrophilic reagents.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution Products: Aminoalkylsilane, alkoxymethylsilane.
Addition Products: Halogenated silanes, alkylated silanes.
Oxidation Products: Silanols, siloxanes.
Scientific Research Applications
Allyl(chloromethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants
Comparison with Similar Compounds
Allyl(dimethyl)chlorosilane: Similar structure but lacks the chloromethyl group.
Chloromethyl(dimethyl)vinylsilane: Contains a vinyl group instead of an allyl group.
Diallyl(dimethyl)silane: Contains two allyl groups instead of one
Uniqueness: Allyl(chloromethyl)dimethylsilane is unique due to the presence of both allyl and chloromethyl groups, which provide a combination of reactivity and stability. This dual functionality makes it a versatile compound for various synthetic applications .
Properties
IUPAC Name |
chloromethyl-dimethyl-prop-2-enylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHLOVCFFWGSMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339494 | |
Record name | Allyl(chloromethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33558-75-7, 75422-66-1 | |
Record name | Allyl(chloromethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl(chloromethyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allyl(chloromethyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Allyl(chloromethyl)dimethylsilane interesting in terms of chemical reactivity?
A: this compound exhibits fascinating reactivity due to the presence of both an allyl group and a chloromethyl group attached to the silicon atom. This unique structure allows for a variety of transformations, including the potential for the allyl group to migrate from the silicon atom. This migration can lead to the formation of new carbon-carbon bonds, opening up avenues for the synthesis of more complex molecules. []
Q2: The paper mentions "unusual transformations" of allylsilanes. Can you elaborate on the specific reactions observed with this compound?
A: While the abstract provided doesn't detail the specific transformations, the research by Chernyak et al. [] likely explores reactions of this compound with N,N-Dichloroarenesulfonamides. These reactions could involve the chlorine atom from the chloromethyl group participating in substitution reactions or the allyl group undergoing addition reactions with the sulfonamide moiety. The "unusual" nature might refer to unexpected rearrangements, cyclization reactions, or the formation of novel silicon-containing heterocycles.
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